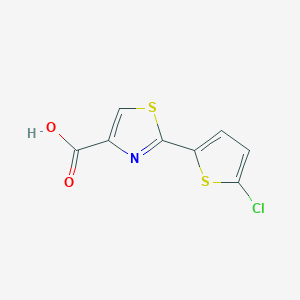
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride
Overview
Description
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a chemical compound with the CAS number 1158439-97-4 . It is used as a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H . The molecular weight of this compound is 257.72 .Physical And Chemical Properties Analysis
The physical form of this compound is solid .Scientific Research Applications
Synthesis and Pharmacological Research
The compound has been involved in the synthesis of optically active derivatives for pharmacological investigations, such as antihypertensive effects on rats and inhibition of specific bindings to rat cardiac membrane homogenates. This research suggests the compound's utility in developing cardiovascular therapies (Ashimori et al., 1991).
Antischistosomal Activity
Research has explored derivatives of piperazine hydrochlorides for their activity against schistosomiasis, highlighting its potential in creating treatments for parasitic infections (Tung, 1957).
Antidepressant and Antianxiety Properties
Novel derivatives of piperazine have been synthesized and evaluated for antidepressant and antianxiety activities. This area of research indicates the compound's relevance in addressing mental health disorders (Kumar et al., 2017).
Structural Analysis and Chemical Properties
Studies have also focused on the structural analysis and chemical properties of related piperazine compounds, providing insights into their molecular configurations and potential chemical interactions (Velmurugan et al., 1994).
Antimicrobial and Antiviral Research
Research into novel bis(pyrazole-benzofuran) hybrids with piperazine linkers shows significant antibacterial and biofilm inhibition activities, suggesting applications in combating bacterial infections (Mekky & Sanad, 2020).
Synthesis for Biological Interest
The compound has been used as a starting material or intermediate in synthesizing various biologically active molecules, demonstrating its versatility in drug development processes (Xiao, 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCABYDMTKDIPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





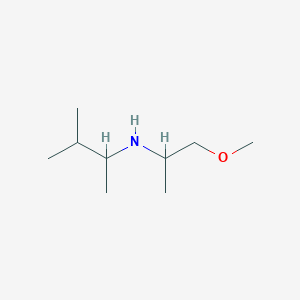
![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)

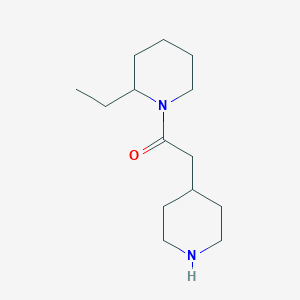

![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)
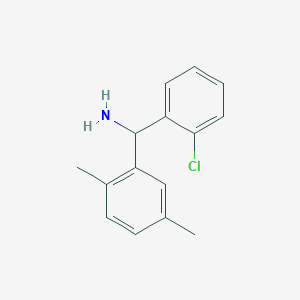
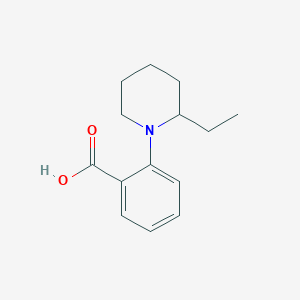
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B1461543.png)
